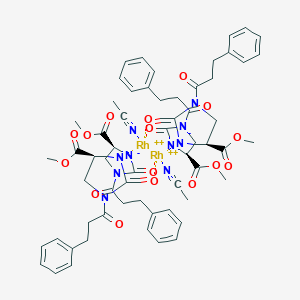
acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is a chemical compound widely used in scientific research. It is a rhodium-based catalyst that is used in various chemical reactions.
作用機序
The mechanism of action of acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is based on its ability to coordinate with the substrate and activate it for reaction. The rhodium center acts as a Lewis acid, while the ligand acts as a chiral auxiliary. The resulting complex can then selectively catalyze the formation of chiral compounds through various reactions, such as hydrogenation, hydrosilylation, and cycloaddition.
生化学的および生理学的効果
Acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) does not have any known biochemical or physiological effects. It is not used as a drug or medication, and therefore, its effects on the human body have not been studied.
実験室実験の利点と制限
One of the main advantages of acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is its high selectivity in catalyzing the formation of chiral compounds. It is also relatively easy to synthesize and purify, making it a useful catalyst in laboratory experiments. However, its use is limited to certain types of reactions, and it may not be effective in all cases. Additionally, it is relatively expensive compared to other catalysts.
将来の方向性
There are several future directions for research involving acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+). One direction is to explore its use in new types of reactions, such as the synthesis of new types of chiral compounds. Another direction is to develop more efficient and cost-effective synthesis methods for the compound. Additionally, research can be conducted to study the mechanism of action of the compound in more detail, which can lead to the development of new and improved catalysts.
合成法
Acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is synthesized by reacting rhodium(II) acetate with the ligand methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate in acetonitrile. The reaction is carried out under an inert atmosphere and at a specific temperature and pressure. The resulting compound is then purified using various techniques, such as column chromatography, recrystallization, and distillation.
科学的研究の応用
Acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is widely used in scientific research as a catalyst in various chemical reactions. It is particularly useful in asymmetric synthesis, where it can selectively catalyze the formation of chiral compounds. It has been used in the synthesis of various natural products, such as alkaloids, terpenoids, and steroids. It has also been used in the synthesis of pharmaceuticals, such as anti-cancer drugs.
特性
CAS番号 |
185437-81-4 |
|---|---|
製品名 |
acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) |
分子式 |
C60H66N10O16Rh2 |
分子量 |
1389 g/mol |
IUPAC名 |
acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C14H16N2O4.2C2H3N.2Rh/c4*1-20-13(18)11-9-16(14(19)15-11)12(17)8-7-10-5-3-2-4-6-10;2*1-2-3;;/h4*2-6,11H,7-9H2,1H3,(H,15,19);2*1H3;;/q;;;;;;2*+2/p-4/t4*11-;;;;/m0000..../s1 |
InChIキー |
CJZXCNZTTGNNML-BTKFQCJSSA-J |
異性体SMILES |
CC#N.CC#N.COC(=O)[C@@H]1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)[C@@H]1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)[C@@H]1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)[C@@H]1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.[Rh+2].[Rh+2] |
SMILES |
CC#N.CC#N.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.[Rh+2].[Rh+2] |
正規SMILES |
CC#N.CC#N.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.[Rh+2].[Rh+2] |
同義語 |
DOYLE DIRHODIUMKATALYSATOR RH2(4S-MPPIM)4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



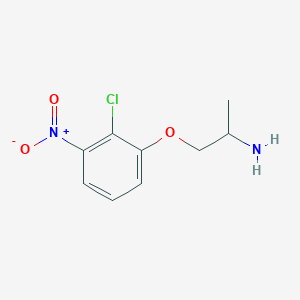


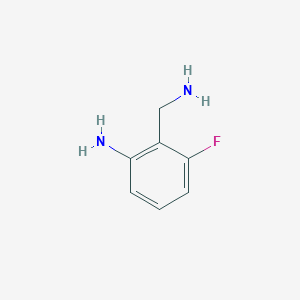

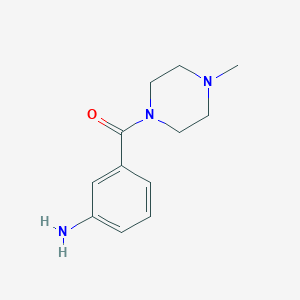
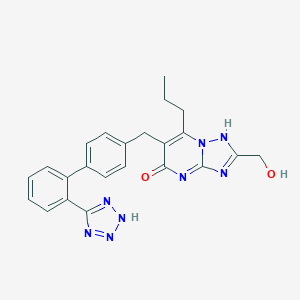
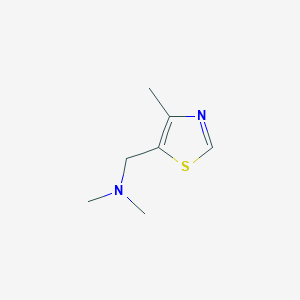
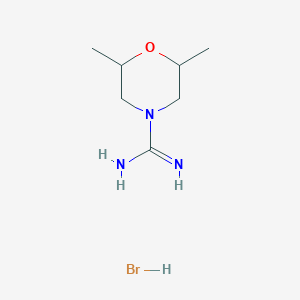
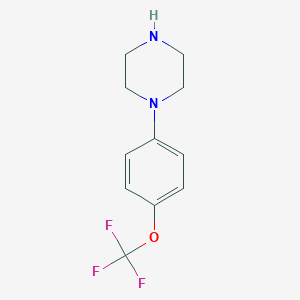
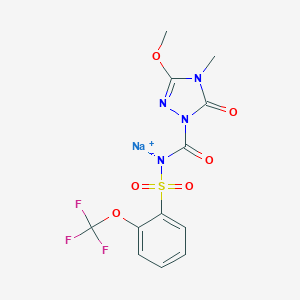
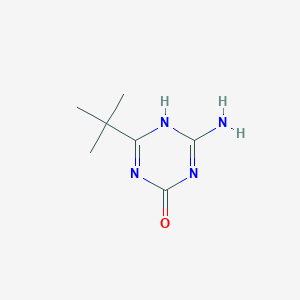
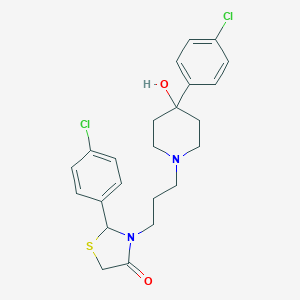
![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)